Technical Monograph: (3-Chloro-5-methylphenyl)methanamine Hydrochloride
Technical Monograph: (3-Chloro-5-methylphenyl)methanamine Hydrochloride
The following technical guide is structured to serve as a definitive reference for the application, synthesis, and medicinal chemistry logic of (3-Chloro-5-methylphenyl)methanamine hydrochloride .
CAS: 1240305-91-2 Role: Lipophilic Amine Scaffold / Fragment-Based Drug Discovery (FBDD) Module
Executive Technical Summary
(3-Chloro-5-methylphenyl)methanamine hydrochloride is a high-value benzylamine intermediate used primarily in the optimization of lead compounds targeting G-protein coupled receptors (GPCRs) and kinases. Unlike simple benzylamines, the specific 3,5-disubstitution pattern offers a strategic advantage in medicinal chemistry:
-
Metabolic Blocking: The chlorine atom at position 3 and the methyl group at position 5 block the most metabolically vulnerable sites on the phenyl ring, extending the half-life (
) of the parent molecule. -
Lipophilic Tuning: The substituents increase the
compared to the unsubstituted benzylamine, enhancing membrane permeability and blood-brain barrier (BBB) penetration without introducing excessive molecular weight. -
Conformational Restriction: When incorporated into larger amides or ureas, the 3,5-substituents restrict rotation around the benzylic bond, potentially locking the molecule into a bioactive conformation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data aggregates experimental baselines and high-confidence predictive models for the hydrochloride salt.
| Property | Specification / Value | Note |
| IUPAC Name | (3-Chloro-5-methylphenyl)methanamine hydrochloride | |
| Molecular Formula | Salt Form | |
| Molecular Weight | 192.09 g/mol | Free base: 155.62 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | DMSO (>20 mg/mL), Methanol, Water (Moderate) | pH dependent |
| pKa (Conj.[1] Acid) | ~9.4 | Typical for benzylamines |
| Topological PSA | 26.02 | Free base |
| H-Bond Donors | 3 | Includes HCl proton |
| H-Bond Acceptors | 1 |
Synthetic Utility & Manufacturing Protocols
The synthesis of CAS 1240305-91-2 is most reliably achieved through the reduction of 3-chloro-5-methylbenzonitrile . This route avoids the over-alkylation issues common with halide displacement and ensures high fidelity of the primary amine.
Critical Pathway Diagram (DOT)
The following diagram illustrates the primary synthetic workflow and potential derivatization pathways.
Caption: Figure 1. Authoritative synthetic route from nitrile precursor to hydrochloride salt.
Detailed Experimental Protocol: Nitrile Reduction
Objective: Synthesis of (3-Chloro-5-methylphenyl)methanamine hydrochloride from 3-chloro-5-methylbenzonitrile.
Reagents:
-
3-Chloro-5-methylbenzonitrile (1.0 eq)
-
Borane-Tetrahydrofuran complex (
), 1.0 M solution (2.5 eq) -
Methanol (MeOH)
-
Hydrochloric acid (HCl), 4M in dioxane
-
Sodium Hydroxide (NaOH), 1M aqueous
Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 3-chloro-5-methylbenzonitrile (10 mmol) and anhydrous THF (30 mL).
-
Reduction: Cool the solution to 0°C. Add
(25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic reaction. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours to ensure complete reduction of the nitrile triple bond.
-
Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to quench excess borane. Note: Vigorous hydrogen gas evolution will occur.
-
Acid Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation (Free Base): Concentrate the solvent in vacuo. Basify the residue with 1M NaOH to pH >12. Extract with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over
and concentrate. -
Salt Formation: Dissolve the crude oil in minimal dry diethyl ether. Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C. The hydrochloride salt will precipitate immediately.
-
Purification: Filter the white solid and wash with cold ether. Recrystallize from Ethanol/Ether if necessary.
Application Science: Medicinal Chemistry Context[1][9]
The "Magic Methyl" and Chlorine Synergy
In drug design, replacing a hydrogen atom with a methyl group (the "Magic Methyl" effect) or a chlorine atom can drastically alter potency and selectivity. This scaffold combines both:
-
Electronic Effects:
-
Chlorine (C-3): Inductive electron withdrawal (
) lowers the electron density of the aromatic ring, potentially strengthening stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in the binding pocket. -
Methyl (C-5): Weak electron donation (
) provides a subtle electronic counterbalance, preventing the ring from becoming too electron-deficient.
-
-
Metabolic Stability (The Blocking Strategy):
-
Cytochrome P450 enzymes typically attack electron-rich, unsubstituted positions on aromatic rings.
-
By substituting positions 3 and 5, this scaffold forces metabolic oxidation to the less favorable positions (2, 4, or 6) or the benzylic carbon. The steric bulk of the chlorine and methyl groups hinders the approach of the heme iron center of CYP450, significantly improving metabolic stability compared to unsubstituted benzylamine.
-
-
Vector Analysis:
-
The vectors of the Cl and Me groups are separated by 120°. This specific geometry is often used to probe "sub-pockets" in kinase ATP-binding sites or GPCR orthosteric sites.
-
Strategic Derivatization
Researchers utilize this amine primarily in two reactions:
-
Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA to form amide linkers.
-
Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.[2]
Handling, Stability, and Safety
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[4][6] |
Storage Protocols:
-
Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Temperature: Store at 2-8°C for long-term stability.
-
Stability: Stable for >2 years if kept dry and away from strong oxidizing agents.
References
-
General Nitrile Reduction: Brown, H. C., & Choi, Y. M. (1981). "Hydroboration. 56. The reaction of borane-tetrahydrofuran with nitriles. A convenient synthesis of primary amines." Journal of Organic Chemistry, 46(22), 4541–4543. Link
-
Medicinal Chemistry of Chlorine: Gribble, G. W. (2015). "Biological Activity of Recently Discovered Halogenated Marine Natural Products." Marine Drugs, 13(7), 4044–4136. (Context on Cl-substitution effects). Link
-
The "Magic Methyl" Effect: Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256–12267. Link
-
Safety Data: PubChem Compound Summary for substituted benzylamines (Analogous Hazard Codes). Link
Sources
- 1. 4-Amino-3-chloro-5-methylbenzonitrile | C8H7ClN2 | CID 2735301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.se [fishersci.se]
